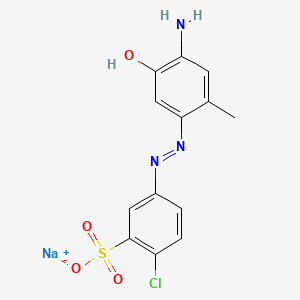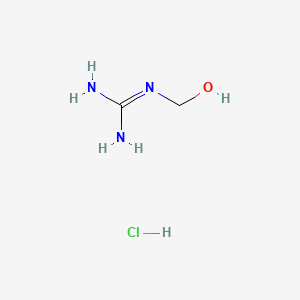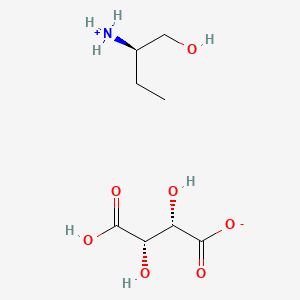
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound that plays a significant role in various chemical and biological processes. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of (S)-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives.
Applications De Recherche Scientifique
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and chiral resolution processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- (S)-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- ®-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
Uniqueness
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in chiral synthesis and resolution, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
26293-35-6 |
|---|---|
Formule moléculaire |
C8H17NO7 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
[(2R)-1-hydroxybutan-2-yl]azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m10/s1 |
Clé InChI |
ZMEGDKGDGOQGDK-JZGORXRRSA-N |
SMILES isomérique |
CC[C@H](CO)[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


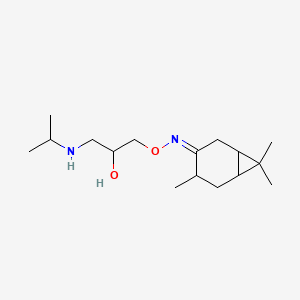
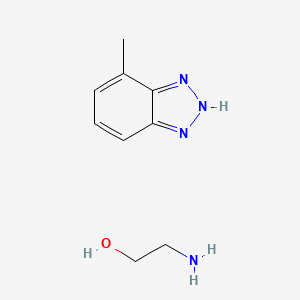

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)

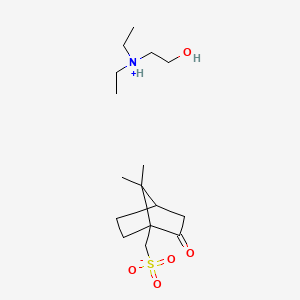

![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
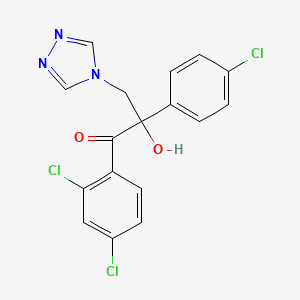
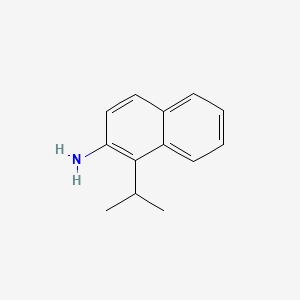
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
